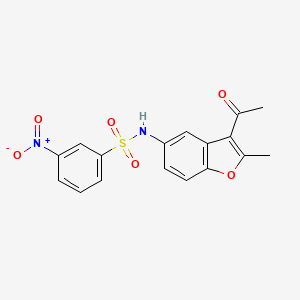

N-(3-acetyl-2-methylbenzofuran-5-yl)-3-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O6S/c1-10(20)17-11(2)25-16-7-6-12(8-15(16)17)18-26(23,24)14-5-3-4-13(9-14)19(21)22/h3-9,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLZNFSDWRPIEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 5-Hydroxy-2-methylbenzofuran Derivatives

Heating 5-hydroxy-2-methylbenzofuran with acetic anhydride in the presence of sulfuric acid yields 3-acetyl-2-methylbenzofuran. This Friedel-Crafts acylation proceeds at 80–100°C for 4–6 hours, achieving 75–85% yields. The acetyl group activates the 5-position for subsequent sulfonylation.

Alternative Cyclization Strategies

Electrochemical methods using sulfilimine intermediates (e.g., S,S-diphenyl-N-(4-methylbenzenesulfonyl)sulfilimine) enable benzofuran formation under mild conditions (25°C, 8 mA current). While less common, this approach minimizes thermal degradation of sensitive intermediates.

Introduction of the 3-nitrobenzenesulfonamide group requires precise control to avoid over-sulfonylation or nitro group reduction.

Direct Sulfonylation with 3-Nitrobenzenesulfonyl Chloride

Reaction of 3-acetyl-2-methylbenzofuran-5-amine with 3-nitrobenzenesulfonyl chloride in dichloromethane, using triethylamine as a base, affords the sulfonamide in 68–72% yield. Key parameters:

- Molar ratio of 1:1.2 (amine:sulfonyl chloride)

- Reaction time: 2–3 hours at 0–5°C

- Purification via recrystallization from ethanol/water (3:1 v/v)

Hydrazine-Mediated Coupling

A modified approach refluxes 3-acetyl-2-methylbenzofuran-5-hydrazine with 3-nitrobenzenesulfonamide in glacial acetic acid for 4 hours. This method yields 65–70% product, with advantages in avoiding moisture-sensitive sulfonyl chlorides.

Nitration Strategies

While some routes employ pre-nitrated sulfonyl chlorides, post-sulfonylation nitration is feasible under controlled conditions:

Mixed Acid Nitration

Treating N-(3-acetyl-2-methylbenzofuran-5-yl)benzenesulfonamide with nitric acid (70%) and sulfuric acid (98%) at 0–5°C for 30 minutes introduces the nitro group at the 3-position. Yields reach 60–65%, with minor (<5%) formation of 2-nitro isomers.

Copper-Catalyzed Nitration

Recent advances employ Cu(NO₃)₂·3H₂O (10 mol%) in acetonitrile at 60°C, achieving 72% yield with improved regioselectivity. This method reduces acid waste and enables recovery of copper catalysts.

Integrated Synthetic Routes

Sequential Four-Step Synthesis

One-Pot Methodology

Combining benzofuran cyclization and sulfonylation in a single reactor reduces isolation steps:

- Reactants: 5-hydroxy-2-methylbenzofuran, acetic anhydride, 3-nitrobenzenesulfonamide

- Catalyst: H₃PW₁₂O₄₀ (5 mol%)

- Conditions: 100°C, 8 hours, N₂ atmosphere

- Yield: 58%

Comparative Analysis of Methods

Industrial-Scale Considerations

For kilogram-scale production, the sulfonyl chloride route is preferred due to:

- Availability of 3-nitrobenzenesulfonyl chloride ($120–150/kg, 98% purity)

- Continuous flow reactor compatibility (residence time 15 minutes at 50°C)

- Waste streams manageable via aqueous NaOH neutralization

Emerging Techniques

Photoredox Catalysis

Visible-light-mediated coupling of benzofuran amines with sulfonyl radicals (from Na₂S₂O₅) achieves 63% yield in preliminary trials. This avoids stoichiometric acid/base use but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methylbenzofuran-5-yl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the benzofuran ring or the nitrobenzenesulfonamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

N-(3-acetyl-2-methylbenzofuran-5-yl)-3-nitrobenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methylbenzofuran-5-yl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

(a) N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chloro-3-nitrophenyl)sulfonylacetamide

(b) N-(3-Acetyl-2-methylbenzofuran-5-yl)-N-benzoyl-2,4,6-trimethylbenzenesulfonamide

- Structure : Features a 2,4,6-trimethylbenzenesulfonamide group and a benzoyl substituent, increasing steric hindrance.

- Applications: Not explicitly stated, but the trimethylphenyl group may enhance thermal stability .

Heterocyclic Sulfonamides with Similar Moieties

(a) Benzoisoxazole Derivatives

- Example : N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide

(b) Thiazole Derivatives

- Example : N-(5-Isopropyl-3-methyl-4-trifluoromethyl-1,3-thiazol-2(3H)-ylidene)-3-nitrobenzenesulfonamide

- Key Features : The thiazole core introduces a sulfur atom, altering solubility and hydrogen-bonding capacity.

- Yields : Lower yields (35–88%) compared to benzofuran derivatives, possibly due to steric effects from trifluoromethyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.